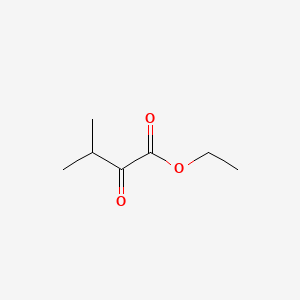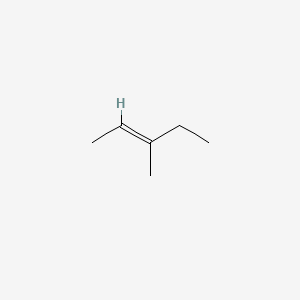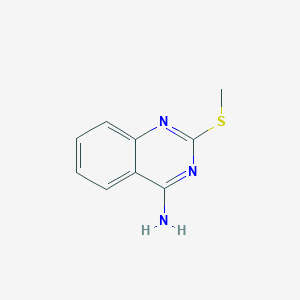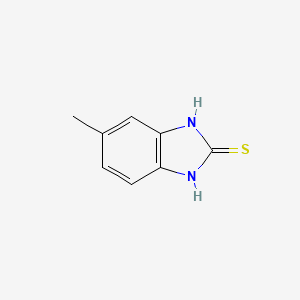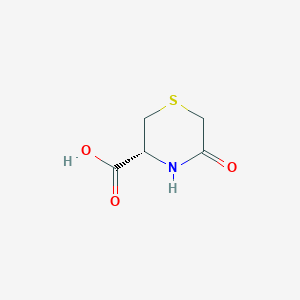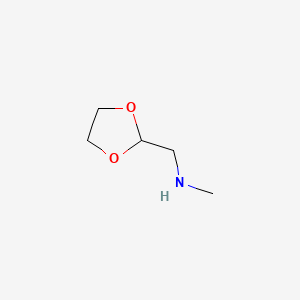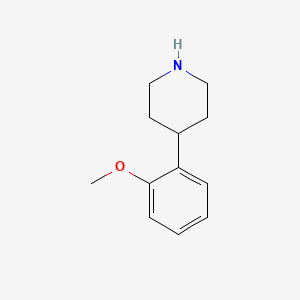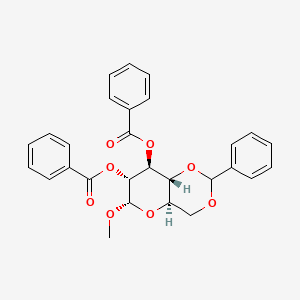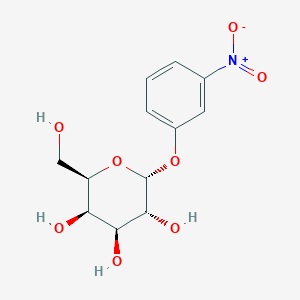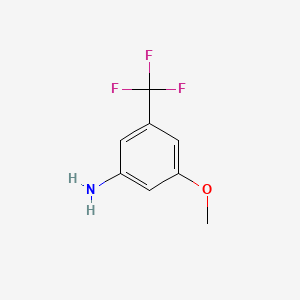
Ethyl 5-bromobenzofuran-2-carboxylate
Descripción general
Descripción
Ethyl 5-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It is used in various research and laboratory applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 . The molecular weight of the compound is 269.09 .Physical And Chemical Properties Analysis
This compound has a melting point of 60-62°C and a predicted boiling point of 328.3±22.0 °C . The predicted density of the compound is 1.520±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Ethyl 5-bromobenzofuran-2-carboxylate serves as a precursor in the synthesis of a variety of chemical compounds. For instance, it has been used in the creation of 5-bromobenzofuran-2-carbonyl azides and subsequent derivatives with antimicrobial activities (Kumari et al., 2019) (Kumari et al., 2019). Additionally, it has been instrumental in synthesizing 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which exhibit significant antimicrobial properties against both Gram-negative and Gram-positive bacterial strains (Sanjeeva et al., 2021) (Sanjeeva et al., 2021).
Photolysis and Chemical Reactions
In another study, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a compound related to this compound, was investigated. This study highlighted the compound's reactivity under certain conditions, which is important for understanding its chemical behavior and potential applications (Ang & Prager, 1995) (Ang & Prager, 1995).
Antimicrobial and Biological Properties
Further, this compound has been used in the synthesis of benzofuran aryl ureas and carbamates, which have been screened for antimicrobial activities. This demonstrates the potential of this compound in contributing to the development of new antimicrobial agents (Kumari et al., 2019) (Kumari et al., 2019). Additionally, the synthesis and biological properties of new piperidine substituted benzothiazole derivatives have been reported, where ethyl 2-aminobenzo[d]thiazole-6-carboxylate was a key intermediate, showcasing the compound's role in pharmacologically relevant syntheses (Shafi et al., 2021) (Shafi et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 5-bromobenzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known for their diverse pharmacological activities . They interact with their targets, leading to changes at the molecular level that result in their observed biological activities. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it can be inferred that this compound may influence multiple biochemical pathways
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that this compound may induce changes at both the molecular and cellular levels.
Propiedades
IUPAC Name |
ethyl 5-bromo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWAHXKBCDQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352746 | |
| Record name | Ethyl 5-bromobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-69-2 | |
| Record name | Ethyl 5-bromobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (5-bromobenzofuran)-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ethyl 5-bromobenzofuran-2-carboxylate a suitable substrate for Buchwald-Hartwig coupling reactions?
A1: this compound possesses a bromine atom directly attached to the benzofuran ring system. This bromine atom acts as a leaving group in the presence of a palladium catalyst and a base, enabling the coupling reaction with a suitable amine, such as tert-butyl piperazine-1-carboxylate as demonstrated in the study . The specific position of the bromine on the benzofuran structure likely influences the reactivity and selectivity of the reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
